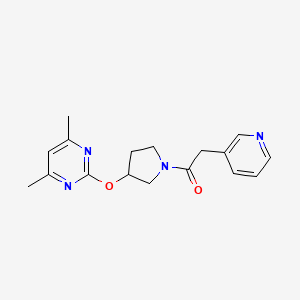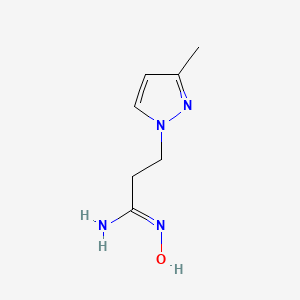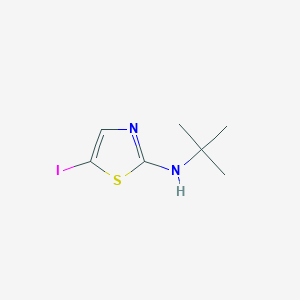![molecular formula C20H19ClN2O3S B2376244 2-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide CAS No. 536733-48-9](/img/structure/B2376244.png)
2-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a chlorophenoxy group, an ethoxyphenyl group, and a thiazole ring. The presence of these groups suggests that the compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, is a notable feature of this molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the chlorophenoxy group might undergo reactions with nucleophiles, and the thiazole ring might participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloro and ethoxy groups might affect its solubility in various solvents .Scientific Research Applications
Antimicrobial and Antifungal Activities :Several studies have highlighted the antimicrobial and antifungal properties of the compound's derivatives. Desai et al. (2008) synthesized derivatives and evaluated them for their antibacterial activity, finding moderate to good activity against both gram-positive and gram-negative bacteria. This indicates the potential use of the compound in developing new antimicrobial agents (Desai, Shah, Bhavsar, & Saxena, 2008). Parameshwarappa et al. (2009) further supported these findings by synthesizing thiazole substituted coumarins with antimicrobial and antifungal activities, implying that the compound's derivatives could serve as potential antimicrobial and antifungal agents (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009).
Anticancer Activities :Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and studied their anticancer activity, identifying derivatives with high selectivity against human lung adenocarcinoma cells. This points to the potential of the compound's derivatives in developing targeted cancer therapies (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Inhibition and Antioxidant Properties :Koppireddi et al. (2014) synthesized derivatives and evaluated them for their α-glucosidase inhibitory activity, finding that certain derivatives showed very good inhibition. This suggests the compound's potential in managing diseases like diabetes through enzyme inhibition. Additionally, they synthesized derivatives exhibiting good antioxidant activity, pointing to their use in managing oxidative stress-related conditions (Koppireddi, Avula, Tiwari, Ali, & Yadla, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c1-3-25-16-8-4-14(5-9-16)19-13(2)27-20(23-19)22-18(24)12-26-17-10-6-15(21)7-11-17/h4-11H,3,12H2,1-2H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOQPVNZXLZEOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine](/img/structure/B2376166.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2376167.png)

![2-({[2-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2376173.png)
![N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2376174.png)
![N-butyl-4-(3-{2-[{[(2-methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzamide](/img/structure/B2376176.png)
![N-(4-fluoro-3-methylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2376178.png)
![Methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate](/img/structure/B2376179.png)


![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2376184.png)